2-Chloro-3-fluoroisonicotinonitrile

描述

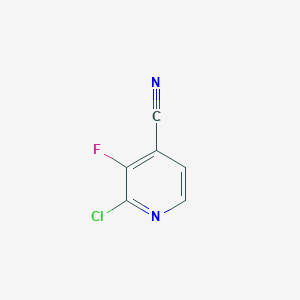

Structure

3D Structure

属性

IUPAC Name |

2-chloro-3-fluoropyridine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2ClFN2/c7-6-5(8)4(3-9)1-2-10-6/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAOWEVASRZNFBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1C#N)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

870065-56-8 | |

| Record name | 2-chloro-3-fluoropyridine-4-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Spectroscopic and Structural Elucidation Studies of 2 Chloro 3 Fluoroisonicotinonitrile Derivatives

Medicinal Chemistry

In medicinal chemistry, halogenated pyridines are common scaffolds in the design of bioactive molecules. The specific substitution pattern of 2-Chloro-3-fluoroisonicotinonitrile makes it an attractive starting material for the synthesis of kinase inhibitors. ed.ac.uknih.gov Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in diseases such as cancer. ed.ac.uk The chloro and fluoro substituents can modulate the binding affinity and selectivity of a drug candidate to its target kinase. The nitrile group can be a key interaction point or can be further functionalized to introduce other pharmacophoric features.

Materials Science

In materials science, pyridine-based structures are explored for their potential in the development of functional materials. The electronic properties of this compound, influenced by its halogen and cyano groups, make it a candidate for incorporation into organic electronic materials. The nitrile group, for instance, can influence the electron-accepting properties of a molecule, which is a desirable characteristic for certain organic semiconductors.

Regulatory and Safety Information

For detailed safety and handling information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier. chemicalbook.com As a chemical intermediate, it should be handled in a well-ventilated area using appropriate personal protective equipment.

Future Outlook

2-Chloro-3-fluoroisonicotinonitrile is a versatile chemical building block with significant potential in the synthesis of novel compounds for pharmaceutical and material science applications. Its unique combination of functional groups provides a platform for diverse chemical modifications. Future research is likely to continue exploring the utility of this compound in the development of new kinase inhibitors and other biologically active molecules, as well as in the creation of advanced materials with tailored electronic properties.

常见问题

Q. What are the recommended synthetic routes and characterization methods for 2-Chloro-3-fluoroisonicotinonitrile?

Synthesis of this compound typically involves halogenation and cyanation steps on a pyridine backbone. A plausible pathway includes:

- Step 1 : Fluorination at the 3-position using a fluorinating agent (e.g., Selectfluor®) under controlled temperature (0–5°C) to minimize side reactions.

- Step 2 : Chlorination at the 2-position via electrophilic substitution using Cl₂ or N-chlorosuccinimide (NCS).

- Step 3 : Introduction of the nitrile group via cyano-dehalogenation or cross-coupling reactions .

Q. Characterization :

- NMR : NMR to confirm fluorine substitution ( ppm for aromatic F) and NMR for nitrile identification ( ppm).

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ ( calculated for C₆H₃ClFN₂: 172.97).

- X-ray Crystallography : Resolve regiochemistry and confirm stereoelectronic effects .

Q. What safety protocols are critical when handling this compound?

Q. How can researchers validate the purity of this compound?

- HPLC-PDA : Use a C18 column (acetonitrile/water gradient) to detect impurities at 254 nm.

- Elemental Analysis : Match experimental C/H/N percentages to theoretical values (e.g., C: 41.74%, H: 1.74%, N: 16.28%).

- Karl Fischer Titration : Quantify residual moisture (<0.1%) to prevent hydrolysis .

Advanced Research Questions

Q. How can computational modeling optimize reaction conditions for synthesizing this compound?

- DFT Calculations : Predict thermodynamic favorability of fluorination/chlorination steps (e.g., Gibbs free energy of transition states).

- Solvent Screening : COSMO-RS simulations to identify solvents with high solubility for intermediates (e.g., DMF or acetonitrile).

- Reactor Design : Use COMSOL Multiphysics® to model heat/mass transfer in batch vs. flow systems .

Q. What strategies resolve contradictions in spectroscopic data for this compound?

Q. How do steric and electronic effects influence the reactivity of this compound?

- Hammett Analysis : Quantify substituent effects on reaction rates (σₚ values: Cl = +0.23, F = +0.06).

- Steric Maps : Generate 3D electrostatic potential maps to visualize halogen bonding preferences .

Q. What factorial design approaches optimize yield in multi-step syntheses?

Q. How can heterogeneous catalysis improve scalability of fluorination steps?

Q. What degradation pathways occur under accelerated stability testing?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。